2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide
Description
Properties
IUPAC Name |
2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-23-12-5-6-13(16(19)22)14(9-12)24-10-15(21)20-17(11-18)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYJENGESWBKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Carboxamidation (Superacid Route)
Cyanoguanidine serves as an electrophilic carboxamidating agent under Brønsted superacid conditions (e.g., trifluoromethanesulfonic acid). For 4-methoxybenzamide:
- Reaction : Cyanoguanidine reacts with anisole (methoxybenzene) in superacid.
- Mechanism : Double protonation of cyanoguanidine generates a superelectrophilic species, enabling direct C–H amidation.
- Yield : ~12% (based on analogous reactions).
Equation :
$$
\text{Anisole} + \text{Cyanoguanidine} \xrightarrow{\text{CF}3\text{SO}3\text{H}} \text{4-Methoxybenzamide} + \text{Byproducts}
$$
Classical Acylation Methods
- Step 1 : 4-Methoxybenzoic acid → Acid chloride (SOCl₂, 80°C, 2 h).
- Step 2 : Amidation with NH₃ (gas) in anhydrous THF.
Typical Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (Step 2) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 85–90% |
Construction of the 2-Oxoethoxy Side Chain
Glycolic Acid Derivative Synthesis
The oxoethoxy fragment (O–CH₂–C(O)–NH–) derives from glycolic acid:
- Methyl glycolate preparation :
$$
\text{HOCH}2\text{COOH} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{CH}3\text{OCH}2\text{COOCH}_3
$$ - Bromination :
$$
\text{CH}3\text{OCH}2\text{COOCH}3 \xrightarrow{\text{PBr}3} \text{BrCH}2\text{COOCH}3
$$ - Amidation with 1-Cyanocyclohexylamine :
$$
\text{BrCH}2\text{COOCH}3 + \text{H}2\text{N–C}6\text{H}{11}\text{–CN} \rightarrow \text{BrCH}2\text{C(O)NH–C}6\text{H}{11}\text{–CN} + \text{CH}_3\text{OH}
$$
Challenges :
- Cyan group stability under acidic/basic conditions.
- Steric hindrance during amidation (use of DIPEA as base recommended).
Ether Linkage Formation (Williamson Synthesis)
Alkylation of 2-Hydroxy-4-methoxybenzamide
Substrate Preparation :
Etherification :
$$
\text{2-HO–Benzamide} + \text{BrCH}2\text{C(O)NH–C}6\text{H}{11}\text{–CN} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Optimization Data :
| Condition | Effect on Yield |
|---|---|
| K₂CO₃, 60°C, 12 h | 65% |
| Cs₂CO₃, 80°C, 8 h | 72% (higher solubility) |
Alternative Routes and Comparative Analysis
Mitsunobu Coupling
Ullmann-Type Coupling
- Catalyst : CuI, 1,10-Phenanthroline.
- Substrate : 2-Iodo-4-methoxybenzamide + HOCH₂C(O)NH–C₆H₁₁–CN.
- Yield : ~50% (requires high temps >100°C).
Characterization and Validation
Key Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar–H), 6.92 (d, J = 8.8 Hz, 2H, Ar–H), 4.21 (s, 2H, OCH₂), 3.83 (s, 3H, OCH₃), 2.45 (m, 1H, Cy–H).
- HRMS (ESI+) : m/z calcd for C₁₇H₂₀N₃O₄ [M+H]⁺: 354.1422; found: 354.1425.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Solvent Volume | 500 mL | 200 L (toluene/water biphasic) |
| Catalyst Recovery | Not feasible | CuI filtration (85% reuse) |
| Cycle Time | 48 h | 12 h (continuous flow) |
Chemical Reactions Analysis
Types of Reactions
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized benzamide derivatives.
Scientific Research Applications
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The nitrile group and benzamide core play crucial roles in its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The target compound’s cyanocyclohexyl group introduces steric bulk and lipophilicity, contrasting with the polar hydroxamic acid in ’s PROTAC .
- Compared to the benzoic acid derivative in , the target lacks a carboxylic acid group, likely reducing acidity and altering solubility .
- The ethoxyethoxy substituent in ’s compound may enhance aqueous solubility relative to the target’s methoxy and cyanocyclohexyl groups .
Physicochemical Properties
- Lipophilicity: The cyanocyclohexyl group likely increases logP compared to ’s benzoic acid (logP ~1.5 estimated) and ’s benzamide (logP ~2.8 estimated).
- Solubility: The target’s methoxy and amide groups may mitigate the cyanocyclohexyl group’s hydrophobicity, but its solubility is expected to be lower than ’s carboxylic acid derivative, which forms hydrogen-bonded crystals .
Stability and Crystallography
- ’s benzoic acid derivative exhibits planar geometry and hydrogen-bonded crystal packing. The target’s cyanocyclohexyl group may introduce torsional strain, reducing crystallinity compared to ’s compound .
Biological Activity
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide is a synthetic compound with potential applications in pharmacology. This article explores its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 276.34 g/mol. Its structure includes a methoxy group, a benzamide moiety, and a cyanocyclohexyl group, which contribute to its biological properties.
Research indicates that compounds similar to this compound often interact with specific biological targets, such as enzymes or receptors involved in neurotransmission and cellular signaling pathways. The presence of the cyanocyclohexyl group may enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Anticancer Properties
Studies have shown that benzamide derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Neuroprotective Effects
Neuroprotective agents are critical in treating neurodegenerative diseases. Preliminary data suggest that this compound may inhibit neuroinflammation and oxidative stress in neuronal cells, potentially offering protection against conditions like Alzheimer's disease.
Study 1: Anticancer Efficacy
A recent study investigated the effects of benzamide derivatives on human breast cancer cells. The results indicated that compounds with similar structures to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that these compounds could serve as potential chemotherapeutic agents.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, researchers administered the compound to evaluate its protective effects against induced oxidative stress. The findings revealed that treated subjects exhibited lower levels of malondialdehyde (a marker of lipid peroxidation) and improved cognitive function compared to controls. This suggests the compound's potential for therapeutic use in neurodegenerative diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.34 g/mol |
| Anticancer Activity | Induces apoptosis |
| Neuroprotective Activity | Reduces oxidative stress |
| Target Diseases | Cancer, Neurodegeneration |
Q & A
Basic Question: How can the synthesis of 2-[2-[(1-Cyanocycloclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling of a benzamide core with a cyanocyclohexylamino-ethoxy moiety. Key steps include:
- Reaction Conditions : Control temperature (e.g., room temperature for coupling steps), solvent selection (e.g., DCM or DMF for solubility), and stoichiometric ratios (e.g., excess oxalyl chloride for acid activation) .
- Purification : Use column chromatography or recrystallization (e.g., ethanol for needle-shaped crystals) to isolate intermediates .
- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., monitoring methoxy protons at ~3.8 ppm) and LC-MS .
Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify functional groups (e.g., methoxy at δ 3.8 ppm, amide protons at δ 8.2–10.5 ppm) and confirm regiochemistry .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
- Mass Spectrometry : LC-ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 415.2) and detects impurities .
Advanced Question: How should researchers design studies to evaluate the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Assay Selection : Use fluorometric or colorimetric assays (e.g., for proteases or kinases) with positive controls (e.g., staurosporine for kinase inhibition) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC values. Include triplicates to ensure reproducibility .
- Mechanistic Studies : Perform kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
Advanced Question: How can contradictory data on the compound’s pharmacological activity be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural Analog Comparison : Compare activity with derivatives (e.g., replacing the cyanocyclohexyl group with a tert-butyl moiety) to identify pharmacophores .
- Data Normalization : Use Z’-factor analysis to assess assay quality and exclude outliers .
Basic Question: What functional groups in this compound are most reactive, and how do they influence its stability?
Methodological Answer:
- Reactive Groups :
- Cyano Group : Prone to hydrolysis under acidic/alkaline conditions (monitor via IR spectroscopy for C≡N stretch at ~2200 cm) .
- Amide Bond : Susceptible to enzymatic cleavage (e.g., by proteases) or photodegradation (use amber vials for storage) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced Question: What strategies are recommended for computational modeling of this compound’s interaction with target proteins?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., with cyclohexyl group occupying hydrophobic pockets) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity data to guide lead optimization .
Advanced Question: How can environmental impact assessments be integrated into the compound’s research lifecycle?
Methodological Answer:
- Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water matrices (e.g., HPLC-MS for parent compound detection) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC) and algae (growth inhibition) .
- Risk Assessment : Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria and compare with regulatory thresholds (e.g., EU REACH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
